molecular formula C6H11N3O3S B1457905 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide CAS No. 1075239-19-8

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Cat. No.: B1457905
CAS No.: 1075239-19-8
M. Wt: 205.24 g/mol
InChI Key: RUJIYYYAZOMLLK-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide is a heterocyclic organic compound belonging to the pyrazole-sulfonamide hybrid family. Its systematic IUPAC name reflects its structural features:

  • Pyrazole core : A five-membered aromatic ring containing two adjacent nitrogen atoms.
  • Sulfonamide group : A sulfonyl group (-SO₂-) bonded to an amine (-NH₂), here modified as N,N-dimethyl.
  • Hydroxymethyl substituent : A -CH₂OH group at the 5-position of the pyrazole ring.

The compound’s molecular formula is C₆H₁₁N₃O₃S , with a molecular weight of 205.24 g/mol . Its CAS registry number, 1075239-19-8 , uniquely identifies it in chemical databases.

Property Value
CAS Number 1075239-19-8
Molecular Formula C₆H₁₁N₃O₃S
Molecular Weight 205.24 g/mol
Key Functional Groups Pyrazole, sulfonamide, hydroxymethyl

Historical Context in Pyrazole-Sulfonamide Chemistry

The synthesis of pyrazole-sulfonamide hybrids emerged as a strategic focus in medicinal chemistry during the early 21st century, driven by their dual pharmacophoric potential. Early work on pyrazole derivatives, such as antipyrine (1883) and celecoxib (1998), demonstrated the scaffold’s versatility in drug design. The integration of sulfonamide groups, known for their bioisosteric properties with carboxylic acids, further expanded therapeutic applications.

This compound represents a modern iteration of this hybrid architecture. Its development aligns with efforts to optimize solubility and target affinity by introducing polar hydroxymethyl groups while retaining the sulfonamide’s metabolic stability.

Significance in Heterocyclic Compound Research

This compound exemplifies the convergence of two pharmacologically critical motifs:

  • Pyrazole : Enhances binding to enzymatic pockets via hydrogen bonding and π-π stacking.
  • Sulfonamide : Imparts acidity (pKa ~10) and facilitates interactions with metal ions or basic amino acids.

Recent studies highlight its role in:

  • Antiproliferative agent development : Demonstrated inhibition of U937 lymphoma cells (IC₅₀ = 0.71 μM).
  • Enzyme targeting : Structural analogs modulate kinases and carbonic anhydrases due to sulfonamide’s zinc-binding capacity.
  • Material science : Functionalization for metal-organic frameworks (MOFs) leveraging sulfonamide coordination.

Comparative studies with unsubstituted pyrazole-sulfonamides reveal that the hydroxymethyl group improves aqueous solubility by 40–60%, addressing a key limitation in earlier derivatives.

Properties

IUPAC Name

5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJIYYYAZOMLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The pyrazole nucleus is typically constructed via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or related substrates. The choice of starting materials and conditions influences regioselectivity and substitution patterns.

  • Cyclocondensation of 1,3-Diketones with Hydrazines
    The classical method involves reacting hydrazine derivatives with 1,3-diketones to afford substituted pyrazoles. This approach is rapid and efficient, often yielding polysubstituted pyrazoles in high yield (up to 95%) under mild conditions with catalysts such as nano-ZnO enhancing reaction rates and selectivity.

  • Alternative Routes
    Other methods include cycloaddition reactions using diazocarbonyl compounds or nitrilimines, and in situ formation of carbonyl derivatives that react with hydrazines, providing access to regioselectively substituted pyrazoles.

For 5-(hydroxymethyl) substitution specifically, the hydroxymethyl group can be introduced either by starting from a suitably functionalized diketone or by post-pyrazole functionalization.

Sulfonamide Formation

The sulfonamide moiety (–SO2NH–) is introduced by sulfonylation of amines or by direct synthesis from sulfinylamine reagents.

  • Sulfonylation of Amines
    A common method involves reacting amines with sulfonyl chlorides. For example, p-toluenesulfonyl chloride reacts with amino acids to form sulfonamide derivatives. For N,N-dimethyl substitution, the corresponding dimethylamine or its derivatives can be used as nucleophiles.

  • Novel Sulfinylamine Reagent Method
    A recent advancement is the use of sulfinylamine reagents such as t-BuONSO, which react with organometallic nucleophiles (e.g., Grignard reagents) to afford primary sulfonamides under mild conditions (−78 °C), avoiding harsher conditions and improving yields (up to 80%). This method involves formation of sulfinamide intermediates and subsequent rearrangements to sulfonamide products.

Specific Preparation of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

Based on the combination of the above strategies, the preparation can be summarized as follows:

Step Description Reagents/Conditions Outcome
1. Pyrazole ring formation Cyclocondensation of hydrazine derivative with a 1,3-dicarbonyl compound bearing a protected or free hydroxymethyl group Hydrazine hydrate or substituted hydrazines, 1,3-diketones or acetylenic ketones, solvent (ethanol, DMF), catalysts (nano-ZnO or others) Formation of 5-(hydroxymethyl)pyrazole core with high regioselectivity and yield
2. N,N-Dimethylation of amine Introduction of N,N-dimethyl groups on the sulfonamide nitrogen Reaction with dimethylamine or methylation of sulfonamide nitrogen Generation of N,N-dimethyl substituted amine functionality
3. Sulfonamide formation Reaction of pyrazole amine with sulfonyl chloride or sulfinylamine reagent Use of sulfonyl chlorides or t-BuONSO with organometallic reagents at low temperature (−78 °C) Formation of pyrazole-1-sulfonamide with N,N-dimethyl substitution

Research Findings and Optimization Data

Temperature and Reagent Equivalents Effects

  • Optimal sulfonamide yields were obtained at low temperatures (−78 °C) using 1 equivalent of organometallic reagent with t-BuONSO, yielding up to 80% sulfonamide product.
  • Increasing temperature or reagent equivalents reduced yields due to side reactions and decomposition.

Characterization Data Supporting Synthesis

  • FT-IR spectra show characteristic sulfonamide bands at 1010 cm⁻¹ (S=O stretching) and 1170 cm⁻¹ (-N-S=O stretching).
  • ^1H NMR spectra confirm pyrazole proton signals and hydroxymethyl group resonances, alongside sulfonamide NH signals (broad singlets around δ 8–10 ppm).
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the sulfonamide structure.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Cyclocondensation of hydrazine + 1,3-diketone Hydrazine hydrate, 1,3-diketone with hydroxymethyl group Ethanol or DMF, nano-ZnO catalyst, room temp Up to 95% Efficient, regioselective pyrazole synthesis
Sulfonylation with sulfonyl chloride Pyrazole amine, sulfonyl chloride Base (e.g., triethylamine), solvent (dichloromethane), room temp Variable, moderate to high Classical method for sulfonamide formation
Sulfinylamine reagent t-BuONSO + organometallic t-BuONSO, Grignard reagent, pyrazole derivative −78 °C, 1 equiv Grignard, inert atmosphere Up to 80% Novel, mild, and scalable method for primary sulfonamides

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. Research indicates that derivatives of pyrazole exhibit significant anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit inflammatory pathways effectively. For instance, compounds similar to this compound have been tested for their ability to reduce inflammation in various models. A notable study demonstrated that specific pyrazole derivatives exhibited anti-inflammatory effects comparable to established drugs like diclofenac sodium .

CompoundActivityReference
This compoundAnti-inflammatory
4g (related structure)Comparable to diclofenac

Antimicrobial Properties

Pyrazole derivatives have also shown promising antimicrobial activities against various pathogens. For example, compounds synthesized with modifications similar to this compound were evaluated against bacterial strains such as E. coli and S. aureus, showing significant inhibition of growth .

CompoundTarget PathogenActivity LevelReference
This compoundE. coliModerate
8d (related structure)S. aureusHigh

Biochemical Applications

The biochemical applications of this compound primarily revolve around its role as an inhibitor in enzymatic reactions.

Carbonic Anhydrase Inhibition

Research has highlighted the inhibitory effects of sulfonamides on carbonic anhydrases, which are crucial enzymes in numerous physiological processes. The structure of this compound suggests potential efficacy against these enzymes, contributing to its therapeutic profile .

EnzymeInhibition TypeReference
Carbonic Anhydrase ICompetitive Inhibition
Carbonic Anhydrase IICompetitive Inhibition

Pharmacological Insights

The pharmacological insights into this compound reveal its potential as a lead compound for drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including those structurally related to this compound. Some compounds demonstrated significant cytotoxicity against cancer cell lines, indicating their potential utility in cancer therapy .

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundA549 (lung cancer)5.94
Related pyrazolesNCI-H1299 (lung cancer)6.40

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl group may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Sulfonamide Derivatives

Sulfonamide-functionalized pyrazoles are critical in medicinal chemistry due to their bioisosteric properties and hydrogen-bonding capabilities.

Key Compounds :
Compound Name Substituents Yield (%) Melting Point/Decomposition (°C) Key Functional Groups
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide 5-(CH2OH), N,N-dimethyl N/A N/A Sulfonamide, hydroxymethyl
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide (32) Pyridinyl, triazolyl, trimethylpyrazole 48 217–219 Sulfonamide, amino triazole
N-(5-Amino-1H-1,2,4-triazol-3-yl)-4-(phenylthio)pyridine-3-sulfonamide (35) Pyridinyl, phenylthio 59 240 (decomp.) Sulfonamide, thioether

Analysis :

  • Synthetic Efficiency : Compound 35 achieves a higher yield (59%) compared to 32 (48%), likely due to the stability of the phenylthio group during coupling reactions .
  • Thermal Stability : The hydroxymethyl group in the target compound may enhance solubility but could reduce thermal stability compared to arylthio analogs like 35 , which decompose at higher temperatures (240°C) .

Pyrazole-Carboximidamide Derivatives

Carboximidamide-substituted pyrazoles () exhibit structural diversity through aryl substituents, influencing electronic and steric properties.

Example Compounds :
  • 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (1)
  • 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (3)

Comparison :

  • Biological Relevance : Carboximidamides in are often explored as kinase inhibitors, whereas the target sulfonamide may serve as a prodrug precursor (e.g., sulfadiazine derivatives in ) .

Sulfonyl Chloride Precursors

Reactive intermediates like 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride () highlight differences in synthetic utility.

Key Points :

  • Reactivity: Sulfonyl chlorides are more reactive than sulfonamides, enabling direct nucleophilic displacement. The target compound’s dimethylamino group likely requires milder conditions for functionalization .
  • Applications : Sulfonyl chlorides are preferred for rapid derivatization, whereas the target compound’s stability suits slow-release formulations .

Formimidamide-Functionalized Pyrazoles

N-N-Disubstituted formimidamides () feature formyl groups that enable cyclization reactions, contrasting with the sulfonamide’s hydrogen-bonding capacity.

Example :

  • N-N-Disubstituted-N-[1,3-diphenyl-4-formyl-1H-pyrazol-5-yl]formimidamide

Comparison :

  • Synthetic Versatility: Formimidamides are precursors to heterocycles like triazoles, whereas the target sulfonamide may act as a leaving group or hydrogen-bond donor .

Biological Activity

5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₁₄N₄O₃S
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 1075239-19-8

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Carbonic Anhydrase Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in bicarbonate buffering in physiological processes. Inhibition of CA can lead to altered pH regulation and is linked to several therapeutic applications, including anti-cancer and anti-inflammatory effects .
  • Antiviral Activity : Similar pyrazole derivatives have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). The mechanism involves the inhibition of viral replication through interference with viral enzymes .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity:

  • Cell Line Studies : In vitro studies demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210. These compounds induce apoptosis and disrupt signaling pathways associated with cell survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Cytokine Inhibition : Studies have shown that pyrazole derivatives can suppress pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Demonstrated significant inhibition of human carbonic anhydrase isoforms, with varying Ki values indicating potency against different isoforms.
Showed that related compounds inhibited the growth of murine Sarcoma 180 and L1210 cells, suggesting potential for cancer therapy.
Reported on the structural modifications leading to enhanced biological activities in pyrazole derivatives, highlighting the importance of specific substituents for efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine-containing precursor. For pyrazole-sulfonamide hybrids, a base (e.g., triethylamine or pyridine) is used to neutralize HCl generated during sulfonamide bond formation . Key parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify characteristic peaks for the pyrazole ring (δ ~6.5–7.5 ppm for aromatic protons) and sulfonamide group (δ ~3.0–3.5 ppm for dimethylamino groups). The hydroxymethyl group (–CH2OH) appears as a triplet near δ ~4.5–5.0 ppm .
  • IR : Confirm sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • MS : Look for molecular ion peaks matching the molecular formula (C₇H₁₂N₄O₃S, [M+H]⁺ = 233.07) and fragmentation patterns consistent with pyrazole cleavage .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Sulfonamides generally exhibit pH-dependent solubility due to protonation/deprotonation of the sulfonamide nitrogen .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrazole derivatives may degrade via oxidation of the hydroxymethyl group, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological target interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase or cyclooxygenase). Prioritize sulfonamide interactions with Zn²⁺ in metalloenzymes and pyrazole ring π-π stacking .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide hybrids?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing dimethylamino with diethylamino) to isolate contributions of specific functional groups .

Q. How do steric and electronic effects influence the regioselectivity of reactions involving the hydroxymethylpyrazole moiety?

  • Methodology :

  • Steric Effects : Compare reaction outcomes of 5-(hydroxymethyl) vs. 4-(hydroxymethyl) isomers in nucleophilic substitutions. Bulkier groups at the 5-position hinder access to the reactive site .
  • Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates. Electron-withdrawing groups on the pyrazole ring enhance sulfonamide electrophilicity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology :

  • Crystallization Solvents : Screen mixtures of ethanol/water or acetone/hexane. Sulfonamides often require slow evaporation due to high polarity .
  • X-ray Diffraction : Resolve disorder in the hydroxymethyl group by collecting data at low temperature (100 K) and refining anisotropic displacement parameters .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for this compound, while others show negligible effects?

  • Resolution :

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and resistance mechanisms (e.g., efflux pumps) significantly impact results .
  • Compound Purity : Impurities (e.g., unreacted sulfonyl chloride) may artificially inflate activity; validate purity via HPLC (>95%) before testing .

Q. How do conflicting computational predictions about metabolic stability align with experimental pharmacokinetic data?

  • Resolution :

  • In Silico Metabolism Tools : Cross-validate results from ADMET Predictor and SwissADME. For instance, discrepancies in CYP450 inhibition predictions may arise from differing training datasets .
  • In Vivo Validation : Conduct microsomal stability assays (rat/human liver microsomes) to compare with computational half-life estimates .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (time, temperature, catalyst loading) .
  • Data Reproducibility : Report detailed crystallographic data (CCDC deposition numbers) and NMR acquisition parameters (solvent, frequency) .
  • Collaborative Validation : Share samples with independent labs to verify biological activity and physicochemical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 2
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide

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